Bromodifluoroacetyl fluoride

Process Chemistry Synthetic Yield Gas-Phase Oxidation

Bromodifluoroacetyl fluoride (BDAF; C2BrF3O; MW 176.92 g/mol) is a reactive acyl fluoride that belongs to the class of halogenated acetyl fluorides. It is characterized by the presence of both bromine and a difluoromethylene group adjacent to an electrophilic carbonyl fluoride moiety.

Molecular Formula C2BrF3O
Molecular Weight 176.92 g/mol
CAS No. 38126-07-7
Cat. No. B1586871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromodifluoroacetyl fluoride
CAS38126-07-7
Molecular FormulaC2BrF3O
Molecular Weight176.92 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)Br)F
InChIInChI=1S/C2BrF3O/c3-2(5,6)1(4)7
InChIKeyREOFZGQDJKOKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromodifluoroacetyl Fluoride (CAS 38126-07-7) – Essential Data for Procurement and Scientific Selection


Bromodifluoroacetyl fluoride (BDAF; C2BrF3O; MW 176.92 g/mol) is a reactive acyl fluoride that belongs to the class of halogenated acetyl fluorides [1]. It is characterized by the presence of both bromine and a difluoromethylene group adjacent to an electrophilic carbonyl fluoride moiety. This structure imparts high reactivity toward nucleophiles and enables its use as a versatile building block for introducing bromodifluoromethyl motifs into organic frameworks . The compound exists as a colorless to pale yellow liquid with a pungent odor and is commercially available in purities typically ≥95% .

Bromodifluoroacetyl Fluoride (CAS 38126-07-7): Why In-Class Acyl Fluorides Cannot Be Substituted Interchangeably


Despite sharing the acyl fluoride core, halogenated acetyl fluorides exhibit vastly different physical properties, reactivity profiles, and synthetic utility due to variations in halogen identity and substitution pattern [1]. For instance, the bromine atom in bromodifluoroacetyl fluoride provides a unique handle for subsequent radical generation or halogen exchange, while the difluoromethylene group imparts metabolic stability and lipophilicity enhancement in derived pharmaceutical intermediates [2]. Substitution with simpler analogs such as difluoroacetyl fluoride (C2HF3O) or trifluoroacetyl fluoride (C2F4O) eliminates the bromine site, thereby preventing downstream functionalization via cross-coupling or radical cyclization. Conversely, replacement with bromodifluoroacetyl chloride (C2BrClF2O) alters the electrophilicity of the carbonyl and changes the reactivity toward nucleophiles, often requiring different reaction conditions and yielding distinct product profiles. The quantitative evidence below demonstrates precisely where BDAF provides measurable differentiation that directly impacts experimental design and procurement decisions.

Bromodifluoroacetyl Fluoride (CAS 38126-07-7): Quantitative Differentiation Evidence for Scientific and Industrial Selection


Gas-Phase Oxidation Yield: CF3OF Initiation vs. NO2 Initiation

The yield of bromodifluoroacetyl fluoride from the thermal gas-phase oxidation of bromotrifluoroethene (CF2CFBr) varies significantly depending on the initiator used. When initiated by trifluoromethylhypofluorite (CF3OF), yields range from 81% to 95% based on CF2CFBr consumed [1]. In contrast, using NO2 as the initiator under comparable conditions results in yields of 79% to 85% [2]. This ~6–10% absolute yield advantage with CF3OF initiation translates to higher productivity and reduced waste, a critical factor for process-scale synthesis.

Process Chemistry Synthetic Yield Gas-Phase Oxidation

Physical Property Differentiation: Boiling Point and Density vs. Analogs

Bromodifluoroacetyl fluoride exhibits a boiling point of 87.7 °C at 760 mmHg and a density of 2.004 g/cm³ . These properties differ markedly from related compounds: difluoroacetyl fluoride (boiling point ~2–4 °C; density ~1.69 g/cm³) , trifluoroacetyl fluoride (boiling point –59 °C; density 1.44 g/cm³) , and bromodifluoroacetyl chloride (boiling point 50 °C; density 2.053 g/cm³) . The higher boiling point of BDAF compared to the chloride analog (Δ ~38 °C) indicates lower volatility and potentially safer handling at ambient conditions, while its density is nearly 20% greater than that of trifluoroacetyl fluoride, affecting storage and transport considerations.

Physical Chemistry Volatility Process Engineering

Unique Intermediate for Omega-Bromo-Perfluorovinylethers: A Differentiating Application

Bromodifluoroacetyl fluoride is specifically cited as a precursor for the synthesis of omega-bromo-perfluorovinylethers [1]. These vinyl ethers serve as functional monomers for copolymerization with fluorinated olefins (e.g., tetrafluoroethylene, vinylidene fluoride) to produce elastomers capable of radical cross-linking [2]. This reactivity pathway is unique to the acyl fluoride bearing both bromine and fluorine; neither difluoroacetyl fluoride nor trifluoroacetyl fluoride can provide the bromine atom required for the terminal bromo group in the vinyl ether product. The patent literature explicitly identifies BDAF as the key intermediate in this sequence, underscoring its irreplaceable role in fluoropolymer modification.

Fluoropolymer Synthesis Monomer Preparation Elastomer Cross-linking

Purification to Remove SO2: Enabling High-Purity Material for Sensitive Applications

Crude bromodifluoroacetyl fluoride often contains SO2 as an impurity that can interfere with subsequent reactions or poison catalysts. A dedicated purification method has been developed wherein the crude BDAF is contacted with molecular chlorine in the presence of a catalyst, converting SO2 to SO2Cl2, which is then separated [1]. This method provides a simple route to high-purity BDAF suitable for pharmaceutical and agrochemical intermediate production. In contrast, generic purification methods (e.g., simple distillation) may not adequately remove SO2, leading to downstream contamination. The availability of this specific purification protocol ensures that suppliers who implement it can offer BDAF of higher purity than those using standard procedures.

Process Purification Product Purity Pharmaceutical Manufacturing

Bromodifluoroacetylative Cyclization: Enabling Difluoroalkyl Radical Chemistry

Bromodifluoroacetyl fluoride-derived esters and amides participate in copper-catalyzed bromodifluoroacetylative cyclization of enynes, generating difluoroalkyl radicals that undergo addition/cyclization/bromination sequences [1]. This methodology produces functionalized heterocycles bearing valuable vinyl C–Br bonds. While the study uses bromodifluoroacetyl-derived esters rather than BDAF itself, it underscores the unique reactivity profile conferred by the bromodifluoromethyl motif. Analogs lacking bromine (e.g., difluoroacetyl or trifluoroacetyl derivatives) cannot undergo the radical bromination step, limiting synthetic versatility. BDAF therefore serves as the progenitor for a class of reagents with distinctive radical-generating capabilities.

Radical Cyclization Copper Catalysis Heterocycle Synthesis

Bromodifluoroacetyl Fluoride (CAS 38126-07-7): Optimal Application Scenarios Based on Differentiating Evidence


Synthesis of Omega-Bromo-Perfluorovinylethers for Fluoropolymer Elastomers

Researchers and process chemists requiring a monomer precursor for cross-linkable fluoropolymers should prioritize BDAF due to its established role in generating omega-bromo-perfluorovinylethers [1]. This transformation is unique to BDAF and cannot be achieved with non-brominated acyl fluorides. The resulting vinyl ethers copolymerize with fluorinated olefins to yield elastomers with radical cross-linking capabilities. Procurement for this application is non-substitutable.

Preparation of Bromodifluoroacetic Acid Esters and Amides for Pharmaceutical Intermediates

BDAF serves as a direct precursor to bromodifluoroacetic esters and amides via reaction with alcohols or amines [2]. These derivatives are key intermediates in the synthesis of pharmaceutical and plant-protection products, where the difluoromethylene group enhances metabolic stability and lipophilicity. The yield advantage observed with CF3OF-initiated synthesis (up to 95% yield) makes BDAF an economically attractive starting material for large-scale production of such intermediates [3].

Radical Cyclization Reactions for Heterocycle Synthesis

Medicinal chemists developing novel heterocyclic scaffolds should consider BDAF-derived esters or amides for copper-catalyzed bromodifluoroacetylative cyclizations [4]. This methodology installs both a gem-difluoro group and a vinyl bromide handle, enabling further functionalization. BDAF-derived reagents are essential for this radical pathway, as analogs lacking bromine cannot participate. For libraries requiring difluorinated motifs with bromine handles, BDAF-derived building blocks are the reagent of choice.

High-Purity Requirements for Sensitive Downstream Chemistry

When sulfur impurities (SO2) cannot be tolerated—for example, in pharmaceutical intermediate synthesis where trace sulfur may poison catalysts—sourcing BDAF that has been purified by the chlorine-treatment method [5] is critical. This purification ensures that residual SO2 is removed, providing a clean reagent for sensitive transformations. Procurement teams should verify that the supplier employs this or an equivalent purification step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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